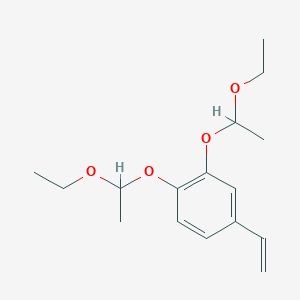
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is an organic compound that belongs to the class of acetals. Acetals are characterized by the presence of two ether groups attached to the same carbon atom. This compound is notable for its unique structure, which includes a vinyl group attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene typically involves the reaction of 4-vinylbenzene with ethoxyethanol in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalyst: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Common solvents include toluene or dichloromethane.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production by controlling reaction parameters such as temperature, pressure, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethyl-substituted derivatives.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions often involve Lewis acids like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.
Reduction: Formation of ethyl-substituted benzene derivatives.
Substitution: Formation of various substituted benzene compounds depending on the electrophile used.
Applications De Recherche Scientifique
1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and resins due to its reactive vinyl group.
Mécanisme D'action
The mechanism of action of 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene involves its interaction with molecular targets through its vinyl and ether groups. The vinyl group can participate in polymerization reactions, while the ether groups can form hydrogen bonds with biological molecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
1,2-Bis(1-ethoxyethoxy)propane: Another acetal with similar ether groups but lacks the vinyl group.
4-Vinylbenzyl alcohol: Contains a vinyl group attached to a benzene ring but has a hydroxyl group instead of ether groups.
Uniqueness: 1,2-Bis(1-ethoxyethoxy)-4-vinylbenzene is unique due to the combination of its vinyl and ether groups, which provide a balance of reactivity and stability. This makes it a valuable compound in both synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C16H24O4 |
|---|---|
Poids moléculaire |
280.36 g/mol |
Nom IUPAC |
4-ethenyl-1,2-bis(1-ethoxyethoxy)benzene |
InChI |
InChI=1S/C16H24O4/c1-6-14-9-10-15(19-12(4)17-7-2)16(11-14)20-13(5)18-8-3/h6,9-13H,1,7-8H2,2-5H3 |
Clé InChI |
XVPZIOWIVKQPLK-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C)OC1=C(C=C(C=C1)C=C)OC(C)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



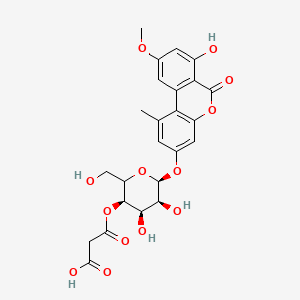
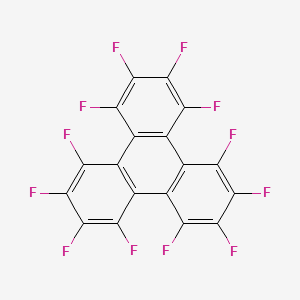
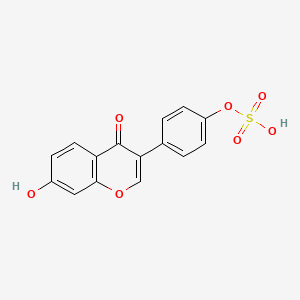
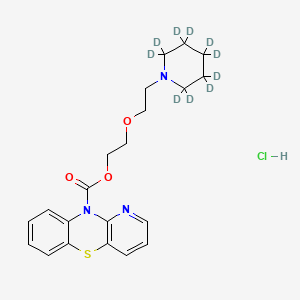
![4-[(2-Bromophenyl)thio]-2,5-dimethoxybenzeneethanamine Hydrochloride](/img/structure/B13434885.png)

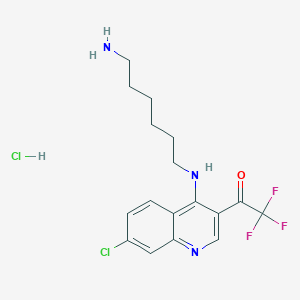
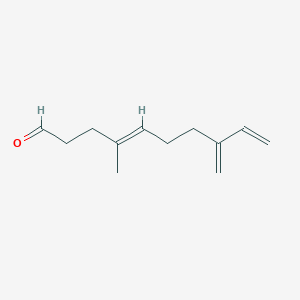

![tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate](/img/structure/B13434919.png)

![(1Z)-bis({4-[3-carbamoyl-1-(4-methoxyphenyl)-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-6-yl]phenyl})diazen-1-ium-1-olate](/img/structure/B13434930.png)
![8-cyclopropyl-7-(naphthalen-1-ylmethyl)-5-oxo-N-phenyl-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide](/img/structure/B13434936.png)
